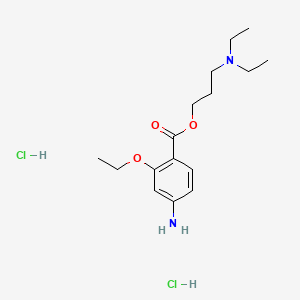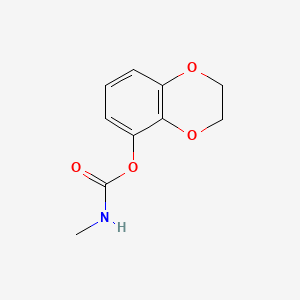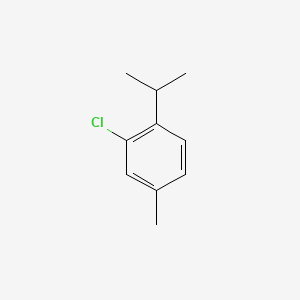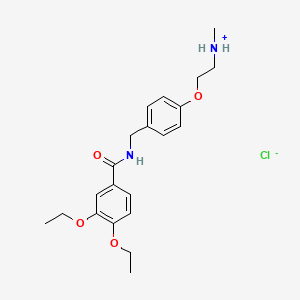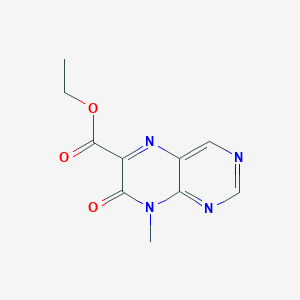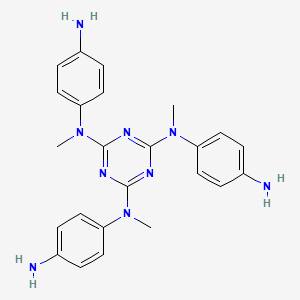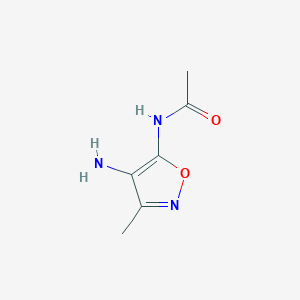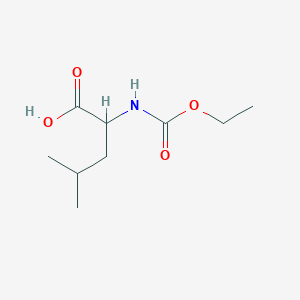
N-(ethoxycarbonyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ethoxycarbonyl)leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an ethoxycarbonyl group attached to the amino acid leucine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(ethoxycarbonyl)leucine typically involves the reaction of leucine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, resulting in the formation of the ethoxycarbonyl derivative of leucine .
Industrial Production Methods: For large-scale industrial production, the process can be optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(ethoxycarbonyl)leucine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to leucine and ethyl carbonate under acidic or basic conditions.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in organic solvents.
Major Products Formed:
Hydrolysis: Leucine and ethyl carbonate.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(ethoxycarbonyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a prodrug for leucine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(ethoxycarbonyl)leucine involves its conversion to leucine in biological systems. This conversion is facilitated by enzymatic hydrolysis, releasing leucine, which then participates in various metabolic pathways. The compound’s effects are primarily mediated through its role as a precursor to leucine, influencing protein synthesis and other cellular processes .
Comparación Con Compuestos Similares
N-acetyl-leucine: Another leucine derivative with an acetyl group instead of an ethoxycarbonyl group.
N-methyl-leucine: A leucine derivative with a methyl group attached to the nitrogen atom.
Comparison:
Propiedades
Número CAS |
19887-30-0 |
|---|---|
Fórmula molecular |
C9H17NO4 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-14-9(13)10-7(8(11)12)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Clave InChI |
WJYLMMNPQWEDQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


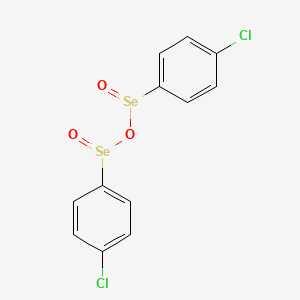
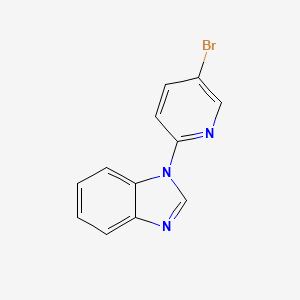
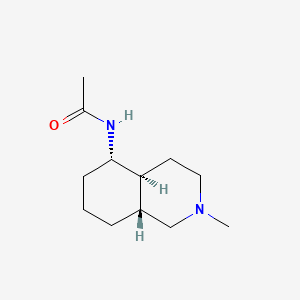
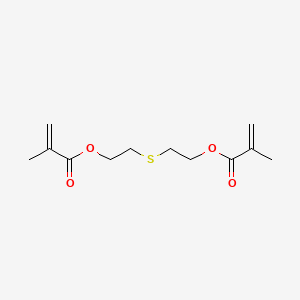
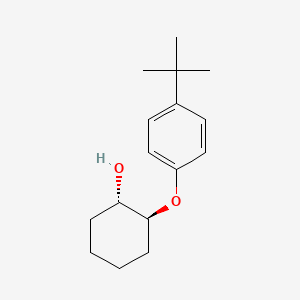
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
